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molecular formula C9H7BrO2 B3192361 5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one CAS No. 622835-34-1

5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one

Cat. No. B3192361
M. Wt: 227.05 g/mol
InChI Key: XKGAEEAGMAAAJE-UHFFFAOYSA-N
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Patent
US07482484B2

Procedure details

46.7 g (0.35 mol) of aluminium chloride are added portionwise to a solution of 28.3 g (0.117 mol) of 5-bromo-6-methoxyindan-1-one in 500 ml of toluene. The reaction mixture is heated at reflux for 15 minutes and is then poured into water and the phases are separated by settling (sparingly soluble product).
Quantity
46.7 g
Type
reactant
Reaction Step One
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[Br:5][C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][C:14]=1[O:15]C)[C:11](=[O:17])[CH2:10][CH2:9]2.O>C1(C)C=CC=CC=1>[Br:5][C:6]1[CH:7]=[C:8]2[C:12](=[CH:13][C:14]=1[OH:15])[C:11](=[O:17])[CH2:10][CH2:9]2 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
46.7 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
28.3 g
Type
reactant
Smiles
BrC=1C=C2CCC(C2=CC1OC)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
the phases are separated

Outcomes

Product
Name
Type
Smiles
BrC=1C=C2CCC(C2=CC1O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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